2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-((5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioether Formation: The triazole derivative is then reacted with a chlorophenyl compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the intermediate with a cyano-substituted acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.
Industry
Industrially, the compound might be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
What sets 2-((5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H20ClN5OS |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C17H20ClN5OS/c1-11(2)17(3,10-19)20-14(24)9-25-16-22-21-15(23(16)4)12-5-7-13(18)8-6-12/h5-8,11H,9H2,1-4H3,(H,20,24) |
InChI Key |
DFCBXGQKJYJDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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